molecular formula C4H11NO2 B3143993 O-(2-ethoxyethyl)hydroxylamine CAS No. 54149-41-6

O-(2-ethoxyethyl)hydroxylamine

Cat. No. B3143993
CAS RN: 54149-41-6
M. Wt: 105.14 g/mol
InChI Key: BATOBWCJYQFPTK-UHFFFAOYSA-N
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Description

“O-(2-ethoxyethyl)hydroxylamine” is a chemical compound with the CAS Number: 54149-41-6 . It has a molecular weight of 105.14 and its IUPAC name is this compound . It is stored at a temperature of 4°C . It is in liquid form .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for the synthesis of hydroxylamines. For instance, N,N-disubstituted hydroxylamines can be prepared from secondary amines using choline peroxydisulfate, an oxidizing task-specific ionic liquid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H11NO2/c1-2-6-3-4-7-5/h2-5H2,1H3 . The InChI key is BATOBWCJYQFPTK-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, O-protected NH-free hydroxylamine derivatives have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles .


Physical And Chemical Properties Analysis

“this compound” is a liquid with a molecular weight of 105.14 . It is stored at a temperature of 4°C .

Scientific Research Applications

Analytical Chemistry

Rhodamine B hydroxylamide has been characterized as a highly selective and sensitive fluorescence probe for copper(II), demonstrating the potential for O-substituted hydroxylamines in developing spectroscopic probes. The specific absorbance-on and fluorescence-on responses to Cu(2+) allow for its direct detection in complex matrices like human serum. This application underscores the utility of hydroxylamine derivatives in creating sensitive diagnostic tools for metal ions in biological and environmental samples (Chen et al., 2009).

Bioremediation

Hydroxylamines serve as intermediates in the reductive metabolism of nitroaromatic compounds, such as 2,4,6-trinitrotoluene (TNT), highlighting their role in environmental bioremediation. The instability of hydroxylamino- and amino-intermediates in the presence of O2 and their reactions leading to azoxy compounds shed light on the complexity of bioremediation processes and the need for monitoring beyond simple aminated products (Wang et al., 2004).

Astrochemistry

Research on hydroxylamine (NH2OH) formation through nitric oxide (NO) surface hydrogenation under interstellar conditions reveals its potential as a precursor for complex pre-biotic species in space. Hydroxylamine's formation via a barrierless mechanism, especially in water-rich environments at lower temperatures, points to its significance in the chemical evolution of interstellar ices and the synthesis of complex organic molecules (Fedoseev et al., 2012).

Organic Synthesis

The versatility of hydroxylamine derivatives in organic synthesis is evident from their application in the synthesis of glycoconjugates and as chemoselective ligation tools. Such derivatives are crucial for developing novel synthetic methodologies, exploring glycobiology, and discovering new drugs, showcasing the broad utility of hydroxylamine compounds in chemistry and biology (Chen & Xie, 2016).

Environmental Science

The activation of hydrogen peroxide by hydroxylamine for the production of the hydroxyl radical (HO·) introduces a new perspective on HO· formation in environmental processes. This mechanism provides insights into the role of hydroxylamines in oxidative stress and environmental chemistry, where the generation of reactive oxygen species can have significant implications for pollutant degradation and toxicity (Chen et al., 2015).

Safety and Hazards

The safety information for “O-(2-ethoxyethyl)hydroxylamine” includes several hazard statements: H227, H315, H318, H335 . The precautionary statements include: P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Future Directions

O-protected NH-free hydroxylamine derivatives have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles, with high regio-, chemo- and stereoselectivity in the unprotected form . This showcases the late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis . This could indicate potential future directions for “O-(2-ethoxyethyl)hydroxylamine” and similar compounds.

properties

IUPAC Name

O-(2-ethoxyethyl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-2-6-3-4-7-5/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATOBWCJYQFPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306118
Record name O-(2-Ethoxyethyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54149-41-6
Record name O-(2-Ethoxyethyl)hydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54149-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-(2-Ethoxyethyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(2-ethoxyethyl)hydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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